2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide)
Overview
Description
2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), also known as 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), is a useful research compound. Its molecular formula is C12H24N4O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668415. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (also known as VA-086) is the polymerization process of various monomers . It acts as a polymerization initiator , specifically for acrylic, vinyl, and allyl monomers .
Mode of Action
VA-086 is a non-ionic and non-nitrile water-soluble azo polymerization initiator . It has a hydroxyl group at the end, which allows it to introduce hydroxyl into the terminal of the polymer . The compound initiates the polymerization process by generating free radicals .
Biochemical Pathways
The compound plays a crucial role in the polymerization pathways of various monomers . The free radicals generated by VA-086 initiate the polymerization process, leading to the formation of polymers from monomers .
Result of Action
The primary result of VA-086’s action is the formation of polymers from acrylic, vinyl, and allyl monomers . By initiating the polymerization process, VA-086 contributes to the production of various types of polymers .
Action Environment
The action of VA-086 is influenced by environmental factors such as temperature . Its half-life temperature is as high as 86℃, suggesting that it remains stable and effective at high temperatures . Furthermore, it is recommended to be stored under 25℃ to maintain its stability .
Biochemical Analysis
Biochemical Properties
2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) plays a crucial role in biochemical reactions by acting as a radical initiator. It interacts with various enzymes and proteins, facilitating the formation of free radicals that drive polymerization. The compound’s interaction with biomolecules is primarily through the generation of radicals, which can then react with other molecules to form new chemical bonds. This process is essential in the synthesis of polymers and other complex biochemical structures .
Cellular Effects
The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) on cells are multifaceted. It influences cell function by generating free radicals, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce radicals can lead to oxidative stress, impacting various cellular processes. Additionally, its interaction with cellular components can result in changes in cell morphology and function .
Molecular Mechanism
At the molecular level, 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) exerts its effects through the decomposition into free radicals. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a powerful tool for studying radical-mediated biochemical processes and understanding the underlying mechanisms of polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) change over time due to its stability and degradation properties. The compound has a 10-hour half-life at 86°C, indicating its relatively stable nature under controlled conditions. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, impacting long-term experiments and studies .
Dosage Effects in Animal Models
The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) vary with different dosages in animal models. At lower doses, the compound can effectively initiate polymerization without causing significant adverse effects. At higher doses, it may lead to toxic effects due to the excessive generation of free radicals. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Transport and Distribution
The transport and distribution of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) within cells and tissues are influenced by its solubility and interaction with transporters and binding proteins. The compound’s water solubility allows it to be easily transported within the cellular environment, where it can interact with various biomolecules and accumulate in specific cellular compartments .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[[1-(2-hydroxyethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-11(2,9(19)13-5-7-17)15-16-12(3,4)10(20)14-6-8-18/h17-18H,5-8H2,1-4H3,(H,13,19)(H,14,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFLGSMUPMVNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)N=NC(C)(C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074580 | |
Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61551-69-7 | |
Record name | 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61551-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61551-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=668415 | |
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Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[N-(2-hydroxyethyl)-2-methylpropionamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 61551-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZT89JRW4W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VA-086 is primarily employed as a water-soluble radical initiator in various polymerization reactions. [, , , , , , , ] It thermally decomposes to generate free radicals, initiating the polymerization of monomers like acrylamide and styrene.
A:* Molecular Formula: C10H22N4O4* Molecular Weight: 262.31 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic details, 1H NMR analysis confirms the presence of azo groups in polymers synthesized using VA-086 as an initiator. [, ]
A: Research comparing VA-086 to 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) found that VA-086 generates free radicals at a significantly faster rate. [] While the exact structural basis for this difference isn't explicitly stated in the provided abstracts, it suggests that the N-(2-hydroxyethyl)propionamide groups in VA-086 might contribute to a faster decomposition rate compared to the amidinopropane groups in AAPH.
A: Researchers successfully synthesized polystyrene-silica core-shell nanocomposite particles using VA-086 as an initiator in Pickering emulsion polymerization. [] This highlights the compound's compatibility and effectiveness in synthesizing organic-inorganic nanocomposite materials.
A: Studies using a similar azo initiator, 2,2'-azobis(2-methylpropionamidine), demonstrated enhanced radical generation rates (Ri) at low pH in SDS micelles. [] This enhancement is attributed to Coulombic repulsion between protonated radicals, suggesting a potential pH dependency of radical generation for VA-086 as well.
A: Yes, incorporating VA-086 into the polymer backbone introduces temperature-sensitive azo linkages. [] These linkages break down at elevated temperatures, leading to degradation of the polymer into smaller fragments. This controlled degradation characteristic can be advantageous for specific applications.
A: While the provided abstracts don't explicitly address the toxicity of VA-086, a study using a related compound, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), demonstrated increased oxidative stress markers in rats after prolonged exposure. [] This highlights the need for careful consideration of potential toxicity when working with azo compounds, including VA-086.
ANone: Various techniques are mentioned throughout the abstracts, including:
- 1H NMR: To confirm the presence of azo groups in synthesized polymers. [, ]
- DSC (Differential Scanning Calorimetry): To analyze thermal properties of polymers synthesized with VA-086. [, ]
- SEM (Scanning Electron Microscopy) & Cryo-TEM (Cryogenic Transmission Electron Microscopy): To visualize the morphology of nanocomposite particles synthesized using VA-086. [, ]
- TGA (Thermogravimetric Analysis): To determine the composition of nanocomposite particles. []
- X-Ray Diffraction: To analyze the structure of materials synthesized using VA-086. []
A: Researchers utilized VA-086 to create a thrombin-immobilized polyacrylamide gel within a microfluidic electrophoresis chip for specific entrapment and analysis of thrombin aptamers. [] This demonstrates the compound's applicability in developing miniaturized analytical devices.
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